molecular formula C9H9NO6S B2371981 (R)-(-)-Glycidyl-4-nitrobenzenesulfonate CAS No. 118629-64-4; 118712-60-0; 123750-60-7

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate

Cat. No.: B2371981
CAS No.: 118629-64-4; 118712-60-0; 123750-60-7
M. Wt: 259.23
InChI Key: CXYDYDCHYJXOEY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate (CAS 123750-60-7) is a chiral sulfonate ester with the molecular formula C₉H₈NO₆S and a molecular weight of 259.24 g/mol . Its structure consists of a glycidyl (epoxide-containing) group linked to a 4-nitrobenzenesulfonate moiety (Figure 1). The compound is enantiomerically pure, with the (R)-configuration at the epoxide chiral center.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYDYDCHYJXOEY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Pair: (S)-(+)-Glycidyl-4-nitrobenzenesulfonate

The (S)-enantiomer (CAS 118712-60-0) shares the same molecular formula (C₉H₈NO₆S) and weight but exhibits opposite optical activity.

Property (R)-(-)-Isomer (S)-(+)-Isomer
CAS Number 123750-60-7 118712-60-0
Optical Rotation [α]ᴅ²⁵ = Negative [α]ᴅ²⁵ = Positive
Applications Asymmetric synthesis Chiral resolving agent
Safety Limited data Irritant (skin/eyes)

Key Differences :

  • Biological Activity : Enantiomers often exhibit divergent interactions with biological targets. For example, the (S)-isomer may display higher reactivity in certain enzyme-mediated reactions .
  • Synthetic Utility : The (R)-isomer is preferred in pharmaceutical intermediates due to its configuration matching natural product scaffolds .

Other Sulfonate Esters

4-Nitrophenyl 4-bromobenzenesulfonate (CAS Not Provided)

This compound replaces the glycidyl group with a bromophenyl substituent.

Property (R)-(-)-Glycidyl-4-nitrobenzenesulfonate 4-Nitrophenyl 4-bromobenzenesulfonate
Molecular Formula C₉H₈NO₆S C₁₂H₈BrNO₅S
Molecular Weight 259.24 g/mol 366.22 g/mol
Reactivity Epoxide ring-opening reactions Bromine-mediated coupling reactions
Applications Chiral synthesis Lipid membrane studies

Structural Impact :

  • The bromine atom in 4-bromobenzenesulfonate enhances electrophilicity, favoring nucleophilic aromatic substitutions, whereas the glycidyl group enables epoxide-specific reactivity .
(S)-Glycidyl Nosylate (CAS 115314-14-2)

This analog replaces the nitro group with a nosyl (2-nitrobenzenesulfonyl) group.

Property This compound (S)-Glycidyl Nosylate
Molecular Formula C₉H₈NO₆S C₉H₈N₂O₆S
Applications Asymmetric catalysis Protecting group in peptides
Solubility Polar aprotic solvents Similar, but higher lipophilicity

Functional Group Influence :

  • The nosyl group’s electron-withdrawing nature increases stability under acidic conditions, making it suitable for peptide synthesis .

Non-Sulfonate Nitro Compounds

4-Hydroxy-β-nitrostyrene (CAS 3179-08-6)

This compound features a nitrovinylphenol structure instead of a sulfonate ester.

Property This compound 4-Hydroxy-β-nitrostyrene
Molecular Formula C₉H₈NO₆S C₈H₇NO₃
Reactivity Epoxide ring-opening Michael addition acceptor
Applications Polymer crosslinking Organic electronics

Contrast :

  • The absence of a sulfonate group reduces water solubility, while the conjugated nitrovinyl system enables charge transport in electronic materials .

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